molecular formula C15H17NO3 B5874198 1-(2,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

1-(2,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B5874198
M. Wt: 259.30 g/mol
InChI Key: RVYUZOBWBARGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, also known as DMPAC, is a pyrrole derivative that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound possesses unique properties that make it a promising candidate for various biomedical applications, including drug design and development.

Mechanism of Action

The exact mechanism of action of 1-(2,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is not fully understood. However, studies have suggested that the compound may exert its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. The compound has also been demonstrated to possess analgesic properties by inhibiting the release of pain mediators such as prostaglandins. Additionally, this compound has been shown to exhibit antitumor effects by inducing apoptosis and inhibiting cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

1-(2,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several advantages for lab experiments, including its relatively simple synthesis, stability, and low toxicity. However, the compound also has some limitations, including its poor solubility in water and limited availability.

Future Directions

There are several potential future directions for research on 1-(2,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. One area of interest is the development of new drugs based on the structure of this compound. Another potential direction is the investigation of the compound's potential as a fluorescent probe for detecting reactive oxygen species in biological systems. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(2,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves the reaction of 2,5-dimethoxybenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound as a yellow crystalline solid.

Scientific Research Applications

1-(2,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been extensively studied for its potential use in the development of new drugs. The compound has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. This compound has also been investigated for its potential use as a fluorescent probe for detecting reactive oxygen species in biological systems.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10-7-12(9-17)11(2)16(10)14-8-13(18-3)5-6-15(14)19-4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYUZOBWBARGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)OC)OC)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792897
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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